molecular formula C16H24ClNO B7766289 1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride

1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride

Cat. No.: B7766289
M. Wt: 281.82 g/mol
InChI Key: UAPANCXPXOYQAX-UHFFFAOYSA-N
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Description

1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride is a synthetic cathinone derivative characterized by a phenyl group attached to a pentanone backbone, with a piperidine ring at the fifth carbon position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for research applications. Its molecular formula is C₁₆H₂₃NO·HCl, with a molecular weight of 245.36 g/mol .

Properties

IUPAC Name

1-phenyl-5-piperidin-1-ylpentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c18-16(15-9-3-1-4-10-15)11-5-8-14-17-12-6-2-7-13-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPANCXPXOYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride can be synthesized through a multi-step process involving the reaction of 1-phenylpentan-1-one with piperidine. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylpentanoic acid or phenylpentanone derivatives.

    Reduction: Formation of phenylpentanol.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a core pentanone-piperidine scaffold with several analogs, but key differences in substituents influence physicochemical and biological properties:

Compound Name Substituents on Piperidine/Phenyl Group Molecular Weight (g/mol) Key Features
1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride Unsubstituted phenyl; piperidine 245.36 Hydrochloride salt; simple structure
5-(4’-Hydroxydiphenylmethyl)piperidin-1-yl-1-phenylpentan-1-one (2i) 4’-Hydroxydiphenylmethyl on piperidine 428.10 Enhanced hydrogen bonding due to hydroxyl group
Pentylone hydrochloride Methylenedioxy group on phenyl 271.70 Serotonergic activity; higher lipophilicity
Indanylpentedrone (3’,4’-Trimethylenepentedrone) Indanyl group on phenyl Not specified Increased metabolic stability

Key Observations :

  • The hydroxydiphenylmethyl group in compound 2i introduces hydrogen-bonding capacity, raising its melting point (143°C ) compared to the simpler target compound.
  • Pentylone ’s methylenedioxy substituent is associated with heightened serotonin receptor modulation, a feature absent in the target compound due to its unsubstituted phenyl group.

Physicochemical Properties

Data from highlight critical differences in melting points, yields, and spectroscopic profiles:

Compound Melting Point (°C) Yield (%) IR (cm⁻¹) LC/MS-MS (M+H⁺)
Target Not reported Not reported Likely C=O (~1700) 245.36 (theoretical)
2i 143 25 3450 (O-H), 1680 (C=O) 428.10
2j 165 40 3450 (O-H), 1685 (C=O) 442.20

Analysis :

  • The target compound’s lack of hydroxyl or bulky substituents likely reduces its melting point compared to 2i and 2j .
  • IR spectra for analogs 2i–2l show distinct O-H stretches (~3450 cm⁻¹), absent in the target compound, simplifying its spectral identification.

Biological Activity

1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride, with the molecular formula C16H24ClNOC_{16}H_{24}ClNO and a molecular weight of 281.82 g/mol, is a compound that has garnered interest in various fields of research due to its potential biological activities. This compound features a phenyl group, a piperidine ring, and a pentanone backbone, contributing to its unique chemical properties and biological interactions.

PropertyValue
CAS Number 116849-53-7
Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
IUPAC Name 1-phenyl-5-piperidin-1-ylpentan-1-one; hydrochloride
InChI Key UAPANCXPXOYQAX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound may modulate neurotransmission by acting on receptors associated with dopamine and norepinephrine pathways, which are crucial in various physiological processes including mood regulation and cognitive functions.

Pharmacological Applications

Research indicates that compounds with similar structures to this compound exhibit a range of pharmacological effects:

  • Antidepressant Activity : Studies suggest that piperidine derivatives can influence serotonin pathways, potentially offering antidepressant effects .
  • Antimicrobial Properties : Various piperidine-based compounds have been evaluated for their antibacterial activity against different strains, indicating potential applications in treating infections .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Activity

A study evaluated the antibacterial properties of synthesized piperidine derivatives, including compounds structurally related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent .

Study 2: Enzyme Inhibition

Research focused on the inhibition of AChE by various piperidine derivatives demonstrated that certain modifications in structure could enhance inhibitory potency. This suggests that this compound might be further explored for developing drugs targeting cognitive decline .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure SimilarityNotable Biological Activity
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-oneModerateStimulant properties
1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanoneHighAntidepressant effects

Q & A

Q. Q: What are the key physicochemical properties of 1-Phenyl-5-(piperidin-1-yl)pentan-1-one hydrochloride, and how should it be handled in laboratory settings?

A:

  • Molecular Formula : C₁₆H₂₃NO·HCl (MW: 245.36 g/mol) .
  • Structural Features : A pentanone backbone substituted with a phenyl group and a piperidine ring, protonated as a hydrochloride salt.
  • Handling Guidelines :
    • Use personal protective equipment (PPE: gloves, lab coat, eye protection) and work in a fume hood.
    • Avoid inhalation, skin contact, or ingestion. For spills, mechanically collect material into sealed containers .
    • First aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .
  • Regulatory Status : Not classified as a substance of very high concern (SVHC) under REACH Article 59 .

Synthesis and Purification Strategies

Q. Q: What synthetic methodologies are applicable for preparing this compound?

A:

  • General Approach :
    • Condensation Reaction : React 1-phenylpentan-1-one with piperidine in the presence of a catalyst (e.g., HCl gas) to form the amine-ketone adduct.
    • Salt Formation : Precipitate the hydrochloride salt using HCl in anhydrous ether .
  • Purification :
    • Recrystallization from ethanol/water mixtures to enhance purity.
    • Confirm structure via melting point analysis and spectroscopic methods (see FAQ 3).

Advanced Structural Characterization Techniques

Q. Q: How can researchers resolve discrepancies in spectroscopic data for this compound?

A:

  • Multi-Technique Approach :
    • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···Cl interactions common in hydrochloride salts) .
    • NMR Spectroscopy :
  • ¹H NMR : Expect signals at δ ~2.8–3.5 ppm (piperidine protons), δ ~7.2–7.8 ppm (aromatic protons).
  • ¹³C NMR : Carbonyl peak at ~205–210 ppm .
    • IR Spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and N–H (~2500 cm⁻¹) .
  • Case Study : For analogous cathinones, Rojkiewicz et al. (2018) combined X-ray and NMR to resolve positional isomerism .

Pharmacological Profiling and Mechanism of Action

Q. Q: How can researchers design experiments to investigate the pharmacological activity of this compound?

A:

  • In Vitro Assays :
    • Receptor Binding : Screen for affinity at monoamine transporters (e.g., dopamine, norepinephrine) using radioligand displacement assays.
    • Cellular Uptake Inhibition : Measure inhibition of neurotransmitter uptake in transfected HEK-293 cells .
  • Structural Insights :
    • The piperidine moiety may enhance lipid solubility and CNS penetration compared to pyrrolidine analogs .
    • Compare potency with shorter-chain derivatives (e.g., 1-Phenyl-3-pyrrolidinopropan-1-one) to assess chain-length effects .

Addressing Contradictory Solubility Data

Q. Q: How should researchers resolve inconsistencies in reported solubility profiles?

A:

  • Experimental Determination :
    • Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol).
    • HPLC Quantification : Measure saturated solutions at equilibrium (24 hr stirring, 25°C) .
  • Data Interpretation :
    • Hydrochloride salts typically exhibit higher aqueous solubility than free bases.
    • Discrepancies may arise from polymorphic forms or impurities; use DSC/TGA to confirm crystallinity .

Stability Under Experimental Conditions

Q. Q: What protocols ensure compound stability during long-term storage and in vitro assays?

A:

  • Storage :
    • Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon).
    • Monitor degradation via periodic HPLC-UV analysis .
  • In Solution :
    • Prepare fresh stock solutions in DMSO; avoid freeze-thaw cycles.
    • For aqueous buffers, use within 4 hours to prevent hydrolysis .

Analytical Method Validation

Q. Q: How can researchers validate quantitative methods for this compound in biological matrices?

A:

  • LC-MS/MS Workflow :
    • Sample Prep : Plasma protein precipitation with acetonitrile.
    • Chromatography : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
    • Detection : MRM transitions for m/z 246→154 (quantifier) and 246→128 (qualifier) .
  • Validation Parameters :
    • Linearity (1–1000 ng/mL), precision (<15% RSD), recovery (>80%), matrix effects .

Computational Modeling for SAR Studies

Q. Q: How can computational tools aid in structure-activity relationship (SAR) studies?

A:

  • Molecular Docking :
    • Model interactions with dopamine transporter (DAT) using AutoDock Vina.
    • Key residues: Asp79 (salt bridge with piperidine nitrogen) .
  • QSAR Analysis :
    • Correlate logP values (calculated via ChemDraw) with in vitro EC₅₀ data to predict bioavailability .

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